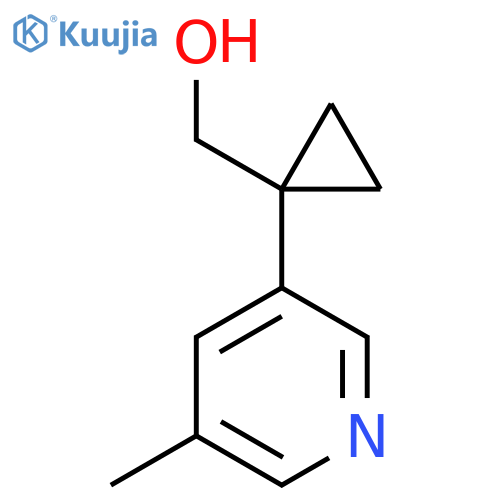

Cas no 2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol)

2228282-18-4 structure

商品名:1-(5-methylpyridin-3-yl)cyclopropylmethanol

1-(5-methylpyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(5-methylpyridin-3-yl)cyclopropylmethanol

- [1-(5-methylpyridin-3-yl)cyclopropyl]methanol

- EN300-1818367

- 2228282-18-4

-

- インチ: 1S/C10H13NO/c1-8-4-9(6-11-5-8)10(7-12)2-3-10/h4-6,12H,2-3,7H2,1H3

- InChIKey: ODCIBCURCKAUET-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=NC=C(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 33.1Ų

1-(5-methylpyridin-3-yl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1818367-2.5g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 2.5g |

$2660.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-5.0g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1818367-0.05g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 0.05g |

$1140.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-0.25g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 0.25g |

$1249.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-10.0g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1818367-0.5g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 0.5g |

$1302.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-1.0g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1818367-0.1g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 0.1g |

$1195.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-1g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1818367-5g |

[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |

2228282-18-4 | 5g |

$3935.0 | 2023-09-19 |

1-(5-methylpyridin-3-yl)cyclopropylmethanol 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量